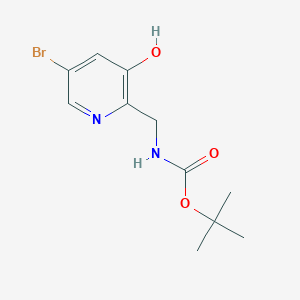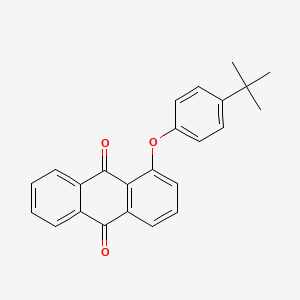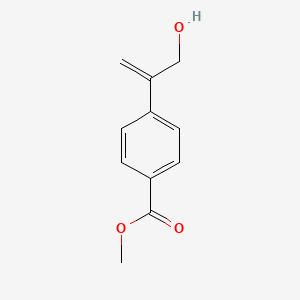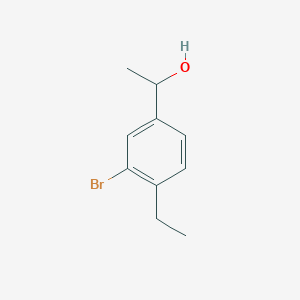
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol . It is commonly used as an intermediate in organic synthesis due to its functional groups, which include a bromine atom and a hydroxyl group .
Vorbereitungsmethoden
The synthesis of tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate involves several steps :
Bromination of Pyridine: Pyridine undergoes a nucleophilic substitution reaction with hydrobromic acid to form 5-bromopyridine.
Hydroxylation: The 5-bromopyridine is then hydroxylated to introduce a hydroxyl group at the 3-position, forming 5-bromo-3-hydroxypyridine.
Carbamate Formation: Finally, the 5-bromo-3-hydroxypyridine reacts with tert-butyl isocyanate to form this compound.
Analyse Chemischer Reaktionen
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate undergoes various chemical reactions :
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include hydrobromic acid, tert-butyl isocyanate, and various oxidizing and reducing agents .
Wissenschaftliche Forschungsanwendungen
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets . The bromine and hydroxyl groups allow it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites of enzymes, leading to inhibition of their function.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate can be compared with other similar compounds :
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Lacks the bromine atom, making it less reactive in substitution reactions.
tert-Butyl 3-bromopropylcarbamate: Contains a different core structure, leading to different reactivity and applications.
The presence of both bromine and hydroxyl groups in this compound makes it unique and versatile for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H15BrN2O3 |
|---|---|
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
tert-butyl N-[(5-bromo-3-hydroxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-6-8-9(15)4-7(12)5-13-8/h4-5,15H,6H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
CLVCASOORXPXOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)





![7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)
